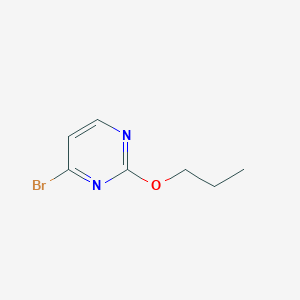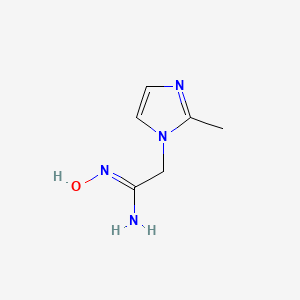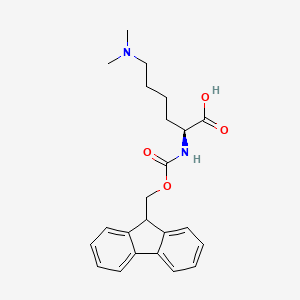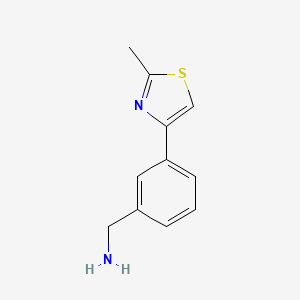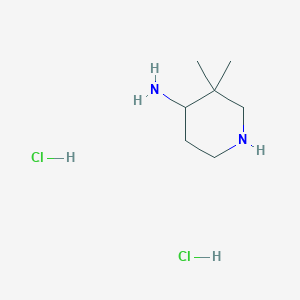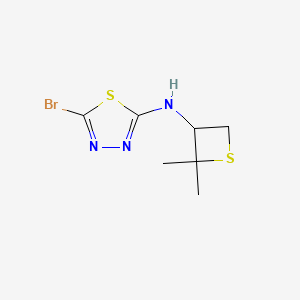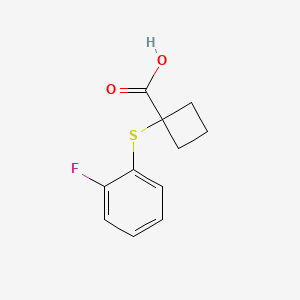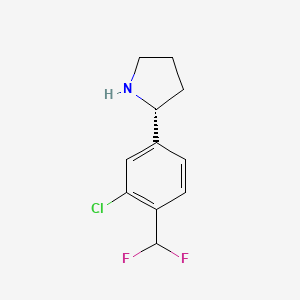
(R)-2-(3-Chloro-4-(difluoromethyl)phenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(3-Chloro-4-(difluoromethyl)phenyl)pyrrolidine is a chiral compound with a pyrrolidine ring substituted with a 3-chloro-4-(difluoromethyl)phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-Chloro-4-(difluoromethyl)phenyl)pyrrolidine typically involves the use of chiral starting materials or chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the reaction of a chiral pyrrolidine derivative with a 3-chloro-4-(difluoromethyl)phenyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of ®-2-(3-Chloro-4-(difluoromethyl)phenyl)pyrrolidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of enantioselective catalysts and chiral auxiliaries can help in achieving high enantiomeric purity.
化学反应分析
Types of Reactions
®-2-(3-Chloro-4-(difluoromethyl)phenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chloro and difluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH), potassium carbonate (K2CO3), and various organometallic reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学研究应用
Chemistry
In chemistry, ®-2-(3-Chloro-4-(difluoromethyl)phenyl)pyrrolidine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantioselective catalysts.
Biology
In biological research, this compound can be used to study the effects of chiral molecules on biological systems. It may serve as a ligand in the development of chiral drugs or as a probe in biochemical assays.
Medicine
In medicinal chemistry, ®-2-(3-Chloro-4-(difluoromethyl)phenyl)pyrrolidine is investigated for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmaceutical compounds with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and materials engineering.
作用机制
The mechanism of action of ®-2-(3-Chloro-4-(difluoromethyl)phenyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s chiral nature allows it to exhibit enantioselective binding, leading to specific biological effects. The pathways involved may include inhibition or activation of target proteins, modulation of signaling pathways, or alteration of cellular processes.
相似化合物的比较
Similar Compounds
- (S)-2-(3-Chloro-4-(difluoromethyl)phenyl)pyrrolidine
- 2-(3-Chloro-4-(difluoromethyl)phenyl)pyrrolidine (racemic mixture)
- 2-(3-Chloro-4-(trifluoromethyl)phenyl)pyrrolidine
Uniqueness
®-2-(3-Chloro-4-(difluoromethyl)phenyl)pyrrolidine is unique due to its specific chiral configuration, which can lead to different biological and chemical properties compared to its enantiomer or racemic mixture. The presence of the difluoromethyl group also imparts distinct electronic and steric effects, influencing its reactivity and interactions with other molecules.
属性
分子式 |
C11H12ClF2N |
|---|---|
分子量 |
231.67 g/mol |
IUPAC 名称 |
(2R)-2-[3-chloro-4-(difluoromethyl)phenyl]pyrrolidine |
InChI |
InChI=1S/C11H12ClF2N/c12-9-6-7(10-2-1-5-15-10)3-4-8(9)11(13)14/h3-4,6,10-11,15H,1-2,5H2/t10-/m1/s1 |
InChI 键 |
GWABHLWTHJXRES-SNVBAGLBSA-N |
手性 SMILES |
C1C[C@@H](NC1)C2=CC(=C(C=C2)C(F)F)Cl |
规范 SMILES |
C1CC(NC1)C2=CC(=C(C=C2)C(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


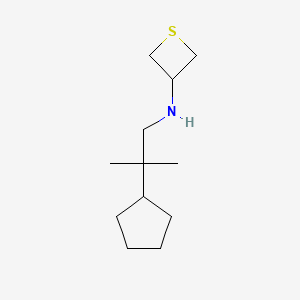

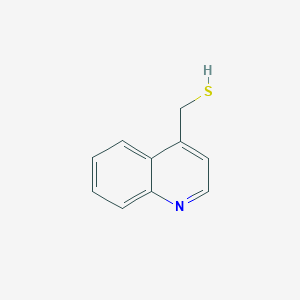
![3A,6a-dimethylhexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B13326864.png)
![2-Oxa-6-azaspiro[3,5]nonane trifluoroacetate](/img/structure/B13326871.png)
